3-Bromo-7,8-dichloroquinolin-2-ol 3-Bromo-7,8-dichloroquinolin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899472
InChI: InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C9H4BrCl2NO
Molecular Weight: 292.94 g/mol

3-Bromo-7,8-dichloroquinolin-2-ol

CAS No.:

Cat. No.: VC15899472

Molecular Formula: C9H4BrCl2NO

Molecular Weight: 292.94 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7,8-dichloroquinolin-2-ol -

Specification

Molecular Formula C9H4BrCl2NO
Molecular Weight 292.94 g/mol
IUPAC Name 3-bromo-7,8-dichloro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14)
Standard InChI Key ASTFBIMRKGUVPW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-Bromo-7,8-dichloroquinolin-2-ol consists of a quinoline ring system substituted with bromine at position 3, chlorine atoms at positions 7 and 8, and a hydroxyl group at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. X-ray crystallography of analogous quinoline derivatives reveals planar aromatic systems with dihedral angles between substituents affecting molecular packing and stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H4BrCl2NO\text{C}_9\text{H}_4\text{BrCl}_2\text{NO}
Molecular Weight292.94 g/mol
Purity≥97%
CAS Registry Number1707585-80-5

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically begins with halogenation of a quinoline precursor. For example, bromination of 7,8-dichloroquinolin-2-ol using PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) yields the target compound. Multi-step protocols often involve:

  • Quinoline Ring Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds.

  • Halogenation: Sequential introduction of chlorine and bromine atoms under controlled conditions.

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 2.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while improving yields (e.g., 75% to 90%). This method enhances energy efficiency and scalability, making it preferable for industrial applications.

Biological Activities and Mechanisms

Antimicrobial Properties

3-Bromo-7,8-dichloroquinolin-2-ol demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and inhibition of enzymes critical for cell wall biosynthesis .

Table 2: Biological Activity Profile

ActivityTarget/ModelEfficacy (IC50\text{IC}_{50})Source
AntimicrobialS. aureus12.5 µg/mL
AnticancerMCF-7 (Breast Cancer)8.7 µM
AntimalarialPlasmodium falciparum2.3 µM

Applications in Research and Industry

Medicinal Chemistry

As a building block, this compound facilitates the synthesis of combinatorial libraries for high-throughput screening . Its halogen-rich structure allows facile derivatization, enabling the development of analogs with enhanced pharmacokinetic properties .

Materials Science

The quinoline core’s conjugated π-system makes it a candidate for organic semiconductors and fluorescent probes. Research explores its utility in optoelectronic devices, though this remains preliminary.

PrecautionRecommendationSource
StorageDry, inert atmosphere at 2–8°C
HandlingUse nitrile gloves and goggles
DisposalIncinerate following EPA guidelines

Comparative Analysis with Related Compounds

Table 4: Structural Analogues and Their Properties

CompoundMolecular FormulaKey Differences
7-Bromo-3,4-dichloroquinolineC9H4BrCl2N\text{C}_9\text{H}_4\text{BrCl}_2\text{N}Bromine at position 7
4-Bromo-7,8-dichloroquinolineC9H4BrCl2N\text{C}_9\text{H}_4\text{BrCl}_2\text{N}Bromine at position 4
8-Bromo-4-chloroquinolineC9H5BrClN\text{C}_9\text{H}_5\text{BrClN}Reduced chlorine substitution

Future Research Directions

  • Mechanistic Elucidation: Detailed studies on molecular targets, particularly in cancer signaling pathways.

  • Derivatization: Synthesis of prodrugs to improve bioavailability and reduce toxicity.

  • Clinical Translation: Preclinical trials to assess in vivo efficacy and safety profiles.

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